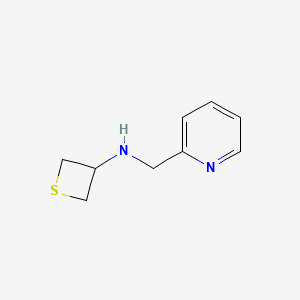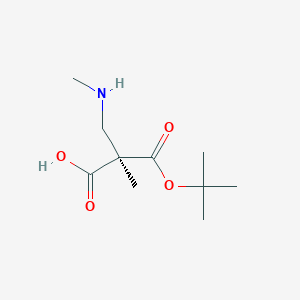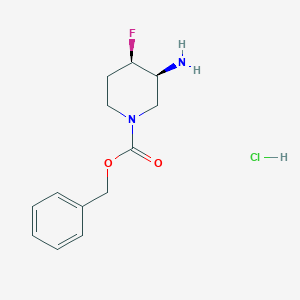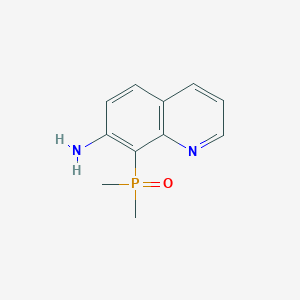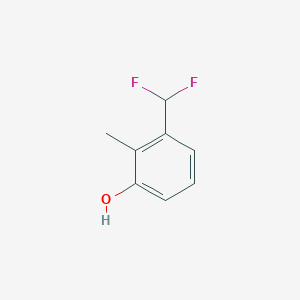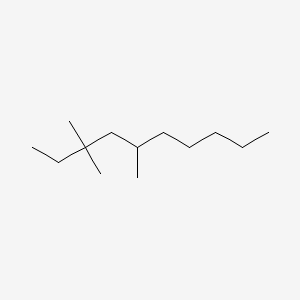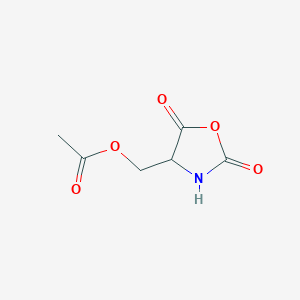
(2,5-Dioxooxazolidin-4-yl)methyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,5-Dioxooxazolidin-4-yl)methyl acetate, also known as benzyl (S)-2,5-dioxooxazolidine-4-acetate, is a compound with the molecular formula C12H11NO5 and a molecular weight of 249.22 g/mol . This compound is a derivative of oxazolidine and is characterized by its white to off-white solid form . It is used in various chemical and biological applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Dioxooxazolidin-4-yl)methyl acetate typically involves the reaction of L-aspartic acid with benzyl chloroformate in the presence of a base such as triethylamine . The reaction proceeds through the formation of an intermediate, which is then cyclized to form the oxazolidine ring. The reaction conditions often include temperatures ranging from 0°C to room temperature and inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: (2,5-Dioxooxazolidin-4-yl)methyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert it into oxazolidines.
Substitution: Nucleophilic substitution reactions can occur at the acetate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Oxazolidinones.
Reduction: Oxazolidines.
Substitution: Substituted oxazolidin-4-yl acetates.
Wissenschaftliche Forschungsanwendungen
(2,5-Dioxooxazolidin-4-yl)methyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, particularly those with antibacterial properties.
Industry: The compound is used in the production of polymers and as a stabilizer in various chemical processes.
Wirkmechanismus
The mechanism of action of (2,5-Dioxooxazolidin-4-yl)methyl acetate involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can alter the enzyme’s conformation and reduce its catalytic activity. The compound can also interact with cellular receptors, modulating signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
(5-Oxooxazolidin-4-yl)acetic acid derivatives: These compounds share a similar oxazolidine ring structure but differ in their functional groups.
Thiazole derivatives: Although structurally different, thiazoles exhibit similar biological activities and are used in comparable applications.
Uniqueness: (2,5-Dioxooxazolidin-4-yl)methyl acetate is unique due to its specific structural configuration, which allows it to participate in a wide range of chemical reactions and biological interactions. Its versatility in synthetic chemistry and its role as an intermediate in pharmaceutical synthesis highlight its importance .
Eigenschaften
Molekularformel |
C6H7NO5 |
|---|---|
Molekulargewicht |
173.12 g/mol |
IUPAC-Name |
(2,5-dioxo-1,3-oxazolidin-4-yl)methyl acetate |
InChI |
InChI=1S/C6H7NO5/c1-3(8)11-2-4-5(9)12-6(10)7-4/h4H,2H2,1H3,(H,7,10) |
InChI-Schlüssel |
FQVYMXBGGDYBBN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCC1C(=O)OC(=O)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


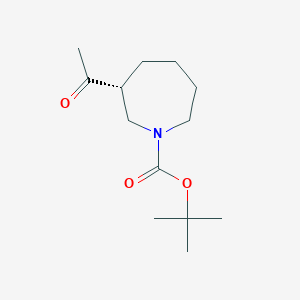
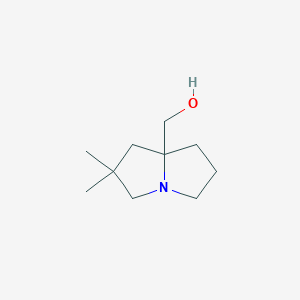
![Pyrrolo[3,4-b]pyrrole-2,5(1H)-dicarboxylic acid, hexahydro-, 5-(1,1-dimethylethyl) 2-ethyl ester, (2R,3aS,6aS)-rel-](/img/structure/B12956993.png)
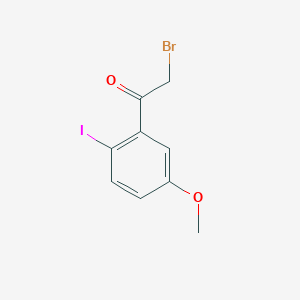
![N-((1R,2R)-2-Amino-1,2-diphenylethyl)-1-((1R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B12957003.png)
